1-(2'-Chloro-biphenyl-3-yl)-ethanone
Overview
Description
1-(2’-Chloro-biphenyl-3-yl)-ethanone is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a chloro substituent on the biphenyl ring and an ethanone group attached to the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2’-Chloro-biphenyl-3-yl)-ethanone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 2’-chloro-biphenyl with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions generally include:
Solvent: Anhydrous dichloromethane or carbon disulfide
Temperature: 0°C to room temperature
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
On an industrial scale, the production of 1-(2’-Chloro-biphenyl-3-yl)-ethanone may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-(2’-Chloro-biphenyl-3-yl)-ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ethanone group can be reduced to form the corresponding alcohol.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Sodium hydroxide (NaOH) or other nucleophiles in polar solvents.
Major Products Formed
Oxidation: 2’-Chloro-biphenyl-3-carboxylic acid
Reduction: 1-(2’-Chloro-biphenyl-3-yl)-ethanol
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2’-Chloro-biphenyl-3-yl)-ethanone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2’-Chloro-biphenyl-3-yl)-ethanone involves its interaction with specific molecular targets and pathways. The chloro substituent and ethanone group play crucial roles in its reactivity and binding affinity. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Affecting signal transduction pathways.
Modifying Cellular Processes: Influencing cell proliferation, apoptosis, and other cellular functions.
Comparison with Similar Compounds
1-(2’-Chloro-biphenyl-3-yl)-ethanone can be compared with other biphenyl derivatives, such as:
2’-Chloro-biphenyl-4-yl-ethanone: Similar structure but different position of the chloro substituent.
4’-Chloro-biphenyl-4-yl-ethanone: Both chloro and ethanone groups are on the same ring.
2’-Bromo-biphenyl-3-yl-ethanone: Bromine substituent instead of chlorine.
Properties
IUPAC Name |
1-[3-(2-chlorophenyl)phenyl]ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO/c1-10(16)11-5-4-6-12(9-11)13-7-2-3-8-14(13)15/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSZNJUGIIBJCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601272670 | |
Record name | 1-(2′-Chloro[1,1′-biphenyl]-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601272670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
675596-35-7 | |
Record name | 1-(2′-Chloro[1,1′-biphenyl]-3-yl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=675596-35-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2′-Chloro[1,1′-biphenyl]-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601272670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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